molecular formula C9H20Cl2N2O B1288028 4-(Morpholin-4-yl)-piperidine dihydrochloride CAS No. 550370-31-5

4-(Morpholin-4-yl)-piperidine dihydrochloride

Cat. No. B1288028
CAS RN: 550370-31-5
M. Wt: 243.17 g/mol
InChI Key: YMFXRJRQDSSRQP-UHFFFAOYSA-N
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Description

The compound "4-(Morpholin-4-yl)-piperidine dihydrochloride" is a chemical that features both morpholine and piperidine moieties. Morpholine is a heterocyclic amine, characterized by a six-membered ring containing one oxygen atom and one nitrogen atom. Piperidine is a six-membered ring containing only nitrogen. The combination of these two structures can lead to compounds with interesting chemical and physical properties, and potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of compounds related to "4-(Morpholin-4-yl)-piperidine dihydrochloride" involves various strategies. For instance, enaminones containing morpholine moieties can be synthesized by refluxing with dimethylformamide dimethylacetal without any solvent, which can then be used to obtain dihydropyrimidinone derivatives . Another approach involves the reaction of O-acetyllithocholic acid chloride with morpholine to yield corresponding amides, which are then reduced to obtain the final products . Additionally, the synthesis of morpholine derivatives can be achieved through a six-step reaction sequence starting from 2-acetyl thiophene, involving modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions .

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and piperidine rings has been confirmed through various analytical techniques. Single crystal X-ray crystallography has been used to confirm the three-dimensional structure of enaminones containing morpholine . Similarly, the stereoconfiguration of chromans derived from the addition of ethyl 3-morpholino(piperidino)-crotonates to nitrochromenes has been established by X-ray structural analysis .

Chemical Reactions Analysis

Chemical reactions involving morpholine and piperidine derivatives are diverse. For example, the reaction of ethyl bromopyruvate with 1-(cyclohex-1-enyl)piperidine, pyrrolidine, and morpholine can afford tetrahydroindole derivatives . Tertiary enamines of acetoacetic ester, obtained with morpholine and piperidine, can add to nitrochromenes to yield trisubstituted chromans . Moreover, chloromethyl-oxadiazole derivatives can react with morpholine to produce chromen-oxadiazole-morpholine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and piperidine derivatives can be quite varied. Ionic liquid crystals containing morpholinium cations exhibit rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases . The thermal, optical, and electrical properties of polymeric 1-D linear-chain piperidinium and morpholinium trichlorocadmates have been investigated, revealing phase transitions and providing insights into their potential applications . Additionally, the antiproliferative activity of certain morpholine and piperidine derivatives has been evaluated, with some showing promising results .

Scientific Research Applications

Synthesis and Structural Exploration

A study detailed the synthesis and structural exploration of a novel heterocycle derived from piperidine and morpholine, showcasing its antiproliferative activity. This compound was characterized using various spectroscopic methods and X-ray diffraction, indicating its potential in drug development due to its stable molecular structure and intermolecular hydrogen bonding (S. Benaka Prasad et al., 2018).

Antihypertensive Activity Prognosis

Research into the antihypertensive activity of morpholine and piperidine derivatives revealed the synthesis of novel compounds with promising angiotensin-converting enzyme inhibitory activity. This indicates their potential as therapeutic agents for managing hypertension (L. Perekhoda et al., 2020).

Catalytic Efficiency in Chemical Reactions

The synthesis and structural chemistry of morpholine/piperidine–palladium(II) complexes have been explored for their potent catalytic activity in the Heck reaction. These findings highlight the utility of such complexes in facilitating chemical transformations, contributing to the efficiency of synthetic processes (Pradhumn Singh et al., 2013).

Antifungal Agent Development

A library of 4-aminopiperidines was synthesized and evaluated for antifungal activity, with some compounds showing growth-inhibiting activity against various fungal isolates. This research underscores the potential of piperidine and morpholine derivatives in developing new antifungal agents (J. Krauss et al., 2021).

Drug Discovery and Development

In the realm of drug discovery, one study detailed the development of a potent, selective, and orally active histamine H3 receptor inverse agonist with wake-promoting activity. This compound, featuring a morpholine moiety, highlights the application of such structures in creating new therapeutics for sleep disorders (R. Nirogi et al., 2019).

properties

IUPAC Name

4-piperidin-4-ylmorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXRJRQDSSRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334942-10-8
Record name 4-(piperidin-4-yl)morpholine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of Pd(OH)2 (20% on carbon (<50% wet), 390 mg, 25 wt %), methanol (50 mL), and ≦1.7 M HCl (3 eq, ˜10.6 mL—including water added later when ppt was seen) under nitrogen was exchanged to 1 atm. hydrogen atmosphere by flushing (˜20 sec) using a balloon of nitrogen into the vessel and out through an oil bubbler. After 20 min. the reaction mixture under hydrogen was heated to 50° C. and 4-(morpholin-4-yl)-1-benzylpiperidine (1.56 g, 6.0 mmol) in methanol (8 mL) was added dropwise over 30 min. After 10 h, tlc indicated all starting amine was consumed to a more polar spot (ninhydrin active). The reaction mixture was then filtered through Celite and evaporated to yield the 4-(morpholin-4-yl)piperidine dihydrochloride as an off-white solid. This material was subjected to free-basing using excess basic resin (>16 g, Bio-Rad Laboratories, AG 1-X8, 20-50 mesh, hydroxide form, methanol washed two times) and a methanol mixture of the amine hydrochloride. After swirling with the resin for 30 min., the methanol solution was decanted and evaporated to yield 932 mg of 4-(morpholin-4-yl)piperidine free base as a waxy crystalline solid.
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